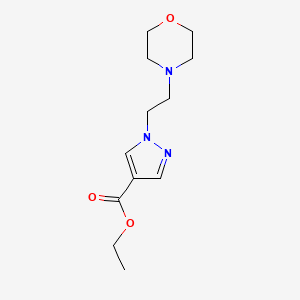
1-(2-モルホリノエチル)-1H-ピラゾール-4-カルボン酸エチル
説明
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ボロン酸誘導体の合成
この化合物は、鈴木カップリング反応の開発に不可欠なボロン酸誘導体の合成に使用されます。 これらの反応は、医薬品や農薬によく使用される複雑な有機分子の生成において基本的なものです .
カルボジイミド化学
1-(2-モルホリノエチル)-1H-ピラゾール-4-カルボン酸エチル: は、気相イオン/イオン反応におけるカルボン酸官能基の安定化剤として作用するカルボジイミド化学に関与しています。 これは、質量分析法におけるカルボン酸基の選択的修飾に特に役立ちます .
尿素誘導体の生成
これは、新規医薬品や農薬の開発など、幅広い用途を持つ尿素誘導体の生成に使用されます。 尿素誘導体は、酵素阻害剤または受容体アゴニスト/アンタゴニストとして作用することができます .
生物活性
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Pyrazole Derivatives
Pyrazole compounds are known for their broad range of biological activities, including antimicrobial , anti-inflammatory , and anticancer effects. The incorporation of various substituents on the pyrazole ring can significantly enhance these activities, making them valuable in drug development .
The biological activity of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The morpholinoethyl group enhances cell membrane penetration, allowing the compound to reach intracellular targets where it can modulate various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.
- Receptor Modulation: It could interact with specific receptors, influencing cellular responses and pathways related to disease mechanisms.
Antimicrobial Activity
Research has indicated that Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate has shown promise in cancer research. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study highlighted its efficacy against glioma cells, demonstrating significant cytotoxicity at low concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Inhibition of inflammatory enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Case Study Results
| Study | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| Anticancer Activity | Glioma Cells | <5 | Significant cytotoxic effect observed |
| Anti-inflammatory | MRC5 Fibroblast Cells | >10 | Selectivity over normal cells achieved |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains revealed that Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
- Cancer Research : In a preclinical model using glioblastoma cells, the compound showed an EC50 value of <5 µM, demonstrating its ability to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
特性
IUPAC Name |
ethyl 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-2-18-12(16)11-9-13-15(10-11)4-3-14-5-7-17-8-6-14/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLRHCUGMOZGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















